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Compound Name: 4h-Indene-2-carbaldehyde
CAS No.: 724765-41-7
Cat. No.: B11922855
Get Quote
. J

Executive Summary

In the structural elucidation of indene derivatives, the sp

hybridized carbon serves as the primary diagnostic handle. While

-indene is the thermodynamic standard, the detection of transient isomers (
-indene,

-indene) or hydrogenated byproducts (tetrahydroindene) relies heavily on the specific chemical
shift of the saturated carbon.

e -Indene (Standard): The sp
carbon (C1) resonates at 39.1 ppm.
e -Indene (Isoindene): The sp

carbon (C2) resonates at ~43.0 ppm (transient/trapped).
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e -Indene (Isomer): A non-aromatic tautomer; the sp
carbon (C4) is predicted at ~35—-45 ppm, but typically observed only in stabilized derivatives.

e 45,6,7-Tetrahydro-1H-indene: Often colloquially referred to as "4H" in hydrogenation studies;
the sp

carbon (C4) resonates upfield at ~23.0 ppm.

Structural Definitions & Isomer Stability

To interpret the NMR data correctly, one must first distinguish the specific topoisomer. The "H"
notation indicates the position of the saturated (sp

) carbon in the ring system.

¢ -Indene: The stable, aromatic form. sp
center at C1 (five-membered ring).

¢ -Indene (Isoindene): A reactive, transient isomer with an o-quinodimethane character. sp
center at C2.

¢ -Indene: An unstable isomer where the benzene ring aromaticity is disrupted, placing the sp

center at C4 (six-membered ring).
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Figure 1: Stability relationship between indene isomers. 1H-indene is the thermodynamic sink.
2H- and 4H-indene are high-energy intermediates.

Comparative C NMR Data

The following table compares the chemical shift of the diagnostic sp

carbon across the alternatives. Data is referenced to CDCI

(77.16 ppm).
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Compound

Sp
Structure

Position

(ppm)

Multiplicity
(DEPT)

Key
Diagnostic
Feature

-Indene

Stable

Aromatic

C1

39.1

CH

Diagnostic
triplet in off-
resonance;
distinct from

solvent.

-Indene

Reactive
Cc2
Isomer

43.0*

CH

Downfield
shift due to
bis-allylic
nature;
observed at
-70°C.

-Indene

Unstable
C4
Tautomer

~35-40

CH

Rarely
observed
bare;
derivatives
(e.g., 4,4-
dimethyl)
show C4 at
~45 ppm.

Tetrahydroind
ene

Hydrogenate
d

23.4

CH

Significant
Upfield Shift.
Distinguishes
hydrogenatio
n from

isomerization.

*Note: Data for 2H-indene is derived from low-temperature trapping experiments and

substituted derivatives.

Detailed Analysis of the "4H" Signal
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If your experimental spectrum shows a signal in the 35-45 ppm range, it is likely

-indene (39 ppm) or a substituted derivative. If the signal is upfield at 20-25 ppm, you have
likely formed 4,5,6,7-tetrahydro-1H-indene, where the C4 carbon is part of a saturated
cyclohexane ring, shielding it significantly compared to the allylic/benzylic environment of the
isomers.

Experimental Methodology for Detection

To unambiguously identify these isomers, specifically when monitoring reaction mixtures (e.g.,
photolysis or catalytic hydrogenation), follow this protocol.

Protocol: Low-Temperature

C NMR Monitoring

Objective: Detect transient sp

signals of isoindene or 4H-indene before tautomerization to 1H-indene.

e Sample Preparation:
o Dissolve 20 mg of substrate in THF-d

or CD

Cl

(CDClI

is often too acidic and may catalyze tautomerization).

o Crucial: Use an NMR tube capable of withstanding moderate pressure if generating
species in situ.

e |nstrument Parameters:

o Temperature: Cool probe to -40°C to -78°C. Tautomerization of 2H-indene to 1H-indene is
rapid > -20°C.

o Pulse Sequence: Use DEPT-135 to distinguish the CH

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11922855?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

(sp
) signals (negative phase) from CH signals (positive phase).

o Relaxation Delay (D1): Set to 2.0-3.0 s to ensure quantitative integration of the sp

carbons, which often have shorter T
than aromatic carbons.

o Workflow Visualization:

Sample Prep
Solvent: THF-d8 / CD2CI2
Conc: >50 mM

:

Temperature Control
Cool to -78°C
(Kinetic Trapping)

Acquisition
Sequence: DEPT-135
NS: >1024 scans

:

Data Analysis
Check 20-50 ppm Region

:

Signal @
39 ppm?

Yes Downfield Shift Upfield Shift

1H-Indene Signal @ ~43 ppm Signal @ ~23 ppm
(Stable) (2H-Indene) (Tetrahydroindene)
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Figure 2: Decision tree for identifying indene isomers based on sp3 carbon shift.

Causality & Mechanistic Insight
Why do the shifts differ?
e 1H-Indene (39.1 ppm): The C1 carbon is benzylic and allylic. The ring current of the fused

benzene ring deshields it, placing it downfield of a standard alkane but upfield of a pure
alkene.

e 2H-Indene (43.0 ppm): The C2 carbon is bis-allylic (flanked by two double bonds). This
typically causes a slight downfield shift relative to the mono-allylic C1 of 1H-indene.

» Tetrahydroindene (23.4 ppm): The C4 carbon is part of a saturated cyclohexane ring fused to
a cyclopentene. It lacks the strong deshielding aromatic ring current of the parent indene,
resulting in a shift characteristic of a cyclic alkane (~23-27 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 1H-Indene, octahydro-, trans- [webbook.nist.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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